molecular formula C21H20ClN5O2 B6528972 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946329-59-5

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B6528972
CAS No.: 946329-59-5
M. Wt: 409.9 g/mol
InChI Key: UJLWLZLWBWAKKD-UHFFFAOYSA-N
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Description

The compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group at the 4-position and a pyridin-3-yl moiety at the 6-position of the pyridazine core. This structure combines electron-withdrawing (chloro and methoxy groups) and aromatic (pyridinyl) functionalities, which are critical for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-29-19-6-4-16(22)13-17(19)21(28)27-11-9-26(10-12-27)20-7-5-18(24-25-20)15-3-2-8-23-14-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLWLZLWBWAKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in their pyridazine cores and piperazine substitutions:

Compound Name Substituents on Piperazine Core Structure Reported Activities References
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 4-[3-(4-Chlorophenoxy)propyl] Pyridazine Anti-bacterial, anti-viral
3-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine 4-(2-Methoxyphenyl) Pyridazine Not explicitly stated (structural focus)
Patent-derived RET kinase inhibitors (e.g., Formula I-IV) Varied (e.g., methoxypyridinyl, bicyclic) Pyridazine/Pyrazole RET kinase inhibition, anti-cancer

Comparative Analysis

Substituent Flexibility vs. Rigidity The target compound’s 5-chloro-2-methoxybenzoyl group introduces rigidity and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets compared to the flexible 3-(4-chlorophenoxy)propyl chain in ’s analog .

Pharmacological Implications Compounds with chlorophenoxy or methoxyphenyl groups () are associated with anti-microbial activities, suggesting the target molecule may share similar properties if electron-rich aromatic regions are critical for target engagement . Patent-derived analogs () highlight the importance of piperazine-pyridazine hybrids in kinase inhibition. The target’s benzoyl group could mimic ATP-binding motifs in kinase domains, a feature leveraged in RET inhibitor design .

Synthetic and Crystallographic Relevance

  • Structural determination tools like SHELX () and CCP4 () are widely used for resolving piperazine-containing heterocycles, underscoring the reliability of crystallographic data for such compounds .

Research Findings and Gaps

  • Anti-Microbial Potential: ’s analog demonstrates anti-bacterial activity, likely due to the chloro-substituted aromatic system. The target’s 5-chloro-2-methoxybenzoyl group may enhance this effect via improved lipophilicity .
  • The benzoyl group in the target could stabilize interactions with kinase catalytic domains .
  • Metabolic Stability : The rigid benzoyl group in the target compound may reduce oxidative metabolism compared to ’s methoxyphenyl analog, which lacks conjugation .

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